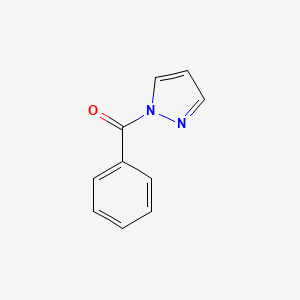

1H-Pyrazole, 1-benzoyl-

Description

General Context of Pyrazole (B372694) Chemistry and Its Significance

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. numberanalytics.comnih.govproquest.com This structural feature imparts a unique combination of chemical properties, making them valuable scaffolds in numerous scientific fields. numberanalytics.com The chemistry of pyrazoles has been a subject of study for over a century, with their discovery dating back to the late 19th century. numberanalytics.comresearchgate.net

The significance of pyrazole derivatives is vast, spanning pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnih.gov In medicinal chemistry, the pyrazole ring is a well-established pharmacophore, a core structural element responsible for a compound's biological activity. numberanalytics.comnih.gov This has led to the development of numerous drugs with anti-inflammatory, antimicrobial, and anticancer properties. numberanalytics.comrsc.org The versatility of the pyrazole ring allows for various chemical modifications, enabling the synthesis of a wide array of derivatives with diverse biological functions. nih.gov

Strategic Importance of N-Benzoylation in Pyrazole Derivatives for Chemical Research

The introduction of a benzoyl group at the N1 position of the pyrazole ring, a process known as N-benzoylation, is a strategically important modification in chemical research. This functionalization serves several key purposes.

Firstly, the benzoyl group can act as a protecting group for the pyrazole nitrogen, preventing unwanted reactions at this site while other parts of the molecule are being modified. Secondly, the presence of the benzoyl moiety can significantly influence the electronic properties and reactivity of the pyrazole ring. The electron-withdrawing nature of the benzoyl group can affect the aromaticity and the susceptibility of the ring to electrophilic or nucleophilic attack. chim.itpharmajournal.net

Furthermore, the benzoyl group provides an additional site for chemical manipulation. The phenyl ring of the benzoyl group can be substituted with various functional groups, allowing for the fine-tuning of the molecule's properties. This is a common strategy in drug discovery and materials science to optimize the biological activity or physical characteristics of a compound. The synthesis of various 1-benzoyl pyrazole derivatives has been reported, highlighting the utility of this approach in generating novel compounds with potential applications. jpsbr.org For instance, research has shown that the acylation of pyrazoles, including with benzoyl chloride, is a key step in creating compounds with specific biological activities. scirp.org

Historical Trajectory and Current Research Landscape of 1-Benzoylpyrazole Studies

The study of pyrazole derivatives has a long history, with the term "pyrazole" first coined by Ludwig Knorr in 1883. proquest.comsemanticscholar.org Early research focused on the fundamental synthesis and reactivity of the pyrazole ring. The development of synthetic methods, such as the Vilsmeier-Haack reaction, has been instrumental in the creation of functionalized pyrazoles, including those with benzoyl groups. semanticscholar.orgbohrium.com

Current research on 1-benzoylpyrazole and its derivatives is vibrant and multifaceted. A significant area of investigation is in the synthesis of novel 1-benzoylpyrazole derivatives and the evaluation of their biological activities. For example, studies have explored the synthesis of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and their potential as antioxidant and anti-inflammatory agents. semanticscholar.orgbohrium.com Other research has focused on creating 1-benzoyl pyrazoles with different substituents to explore their antimicrobial properties. jpsbr.org

Structure

3D Structure

Properties

CAS No. |

10199-66-3 |

|---|---|

Molecular Formula |

C10H8N2O |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

phenyl(pyrazol-1-yl)methanone |

InChI |

InChI=1S/C10H8N2O/c13-10(12-8-4-7-11-12)9-5-2-1-3-6-9/h1-8H |

InChI Key |

PQKSGWWAKCJGLT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Classical Synthetic Approaches to 1-Benzoylpyrazoles

Traditional methods for synthesizing 1-benzoylpyrazoles typically involve a two-stage process: the initial formation of the pyrazole (B372694) ring followed by the introduction of the benzoyl group onto the nitrogen atom.

The construction of the pyrazole core is classically achieved through condensation reactions between a 1,3-dielectrophilic component and a hydrazine (B178648) derivative. A widely used method is the Knorr pyrazole synthesis, which involves the reaction of β-diketones with hydrazines. worldresearchersassociations.com For unsymmetrical β-diketones, this can sometimes lead to a mixture of isomeric products. worldresearchersassociations.com

Another classical approach involves the condensation of substituted acetophenones with hydrazides to form hydrazones. semanticscholar.org These intermediates are then cyclized to form the pyrazole ring. For example, a series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives were synthesized by first reacting substituted acetophenones with acid hydrazides to yield N'-(1-phenylethylidene)benzohydrazides. semanticscholar.org These hydrazones subsequently undergo cyclization using the Vilsmeier-Haack reagent (a mixture of dimethylformamide and phosphoryl chloride) to afford the final pyrazole products. semanticscholar.org This reaction sequence is outlined below:

Step 1: Hydrazone Formation: An acid hydrazide is refluxed with a substituted acetophenone (B1666503) in methanol (B129727) with a few drops of glacial acetic acid. semanticscholar.org

Step 2: Cyclization (Vilsmeier-Haack Reaction): The isolated hydrazone is treated with the Vilsmeier-Haack reagent at 60–65°C to facilitate the cyclization and formylation, yielding the 4-carbaldehyde pyrazole derivative. semanticscholar.org

A similar strategy has been employed in the regioselective condensation of β-keto aldehydes with substituted hydrazines to construct benzopyranylpyrazoles, highlighting the versatility of condensation reactions in generating diverse pyrazole cores. nih.gov

Once the pyrazole ring is formed, the benzoyl group is typically introduced via an N-acylation reaction. This is a standard transformation where the pyrazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of a benzoylating agent.

A common and straightforward method involves the direct acylation of a pre-formed pyrazole with benzoyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. jpsbr.org For instance, novel 1-benzoyl-5-(aryl)-{3-[4-(2-phenyl-4-benzylidene-5-oxo-imidazol-1-yl)]phenyl}-4,5-dihydropyrazoles were synthesized by first forming the pyrazole ring through the reaction of a chalcone (B49325) derivative with hydrazine hydrate, followed by acylation of the resulting dihydropyrazole with benzoyl chloride in pyridine. jpsbr.org

Alternatively, the benzoyl group can be incorporated during the ring formation step itself if a benzoylhydrazide is used as the hydrazine source in the condensation reaction with a 1,3-dicarbonyl compound. nih.gov This approach combines the ring formation and benzoylation into a more streamlined process. Acyl pyrazoles are recognized as stable and readily prepared acylating reagents themselves, useful in further organic transformations. rsc.org

| Method | Reactants | Reagents/Conditions | Product Type |

| Hydrazone Cyclization | Substituted Acetophenone, Acid Hydrazide | 1. Methanol, Acetic Acid (reflux)2. Vilsmeier-Haack Reagent (DMF/POCl₃) | Substituted 1-Benzoylpyrazole |

| Direct Acylation | Pre-formed Pyrazole | Benzoyl Chloride, Pyridine | 1-Benzoylpyrazole |

| Condensation-Acylation | Chalcone derivative, Hydrazine Hydrate | 1. Ethanol (reflux)2. Benzoyl Chloride, Pyridine | 1-Benzoyl-4,5-dihydropyrazole |

Modern and Green Synthetic Strategies for 1-Benzoylpyrazole Derivatives

Contemporary synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally friendly methods. This has led to the emergence of one-pot multicomponent reactions, biocatalysis, and transition-metal catalysis for the synthesis of 1-benzoylpyrazoles.

Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product, offer significant advantages in terms of efficiency and atom economy. nih.gov Several MCRs have been developed for the synthesis of complex pyrazole derivatives.

One such approach is a three-component reaction involving methyl ketones, an aromatic aldehyde, and hydrazine hydrochloride. The initially formed dihydropyrazole (pyrazoline) intermediate is oxidized in situ to the corresponding pyrazole. worldresearchersassociations.com Another example is the one-pot, three-component synthesis of polyfunctional pyrazoles from aldehydes, 1,3-dicarbonyls, and diazo compounds, proceeding through a tandem Knoevenagel condensation and 1,3-dipolar cycloaddition. organic-chemistry.org

More complex structures can be assembled using four- or even five-component reactions. For example, benzyl (B1604629) pyrazolyl coumarin (B35378) derivatives have been synthesized in a one-pot, four-component condensation of phenylhydrazine (B124118), ethyl acetoacetate, a substituted benzaldehyde, and 4-hydroxycoumarin. kjscollege.com Similarly, highly substituted pyrano[2,3-c]pyrazoles have been prepared via a five-component reaction, demonstrating the power of MCRs in rapidly building molecular complexity from simple starting materials. nih.gov

| Reaction Type | Components | Catalyst/Conditions | Key Features |

| Three-Component | Aldehyde, 1,3-Dicarbonyl, Diazo compound | Transition-metal-free, O₂ as oxidant | High yield, operational simplicity organic-chemistry.org |

| Three-Component | Hydrazine Hydrate, Arylidene Malononitrile, Isothiocyanate | HAp/ZnCl₂ nano-flakes, 60-70°C | High yields, short reaction time biointerfaceresearch.com |

| Four-Component | Phenylhydrazine, Ethyl Acetoacetate, Benzaldehyde, 4-Hydroxycoumarin | Chitosan Supported Ionic Liquid@CNTs, EtOH/H₂O | Good to excellent yields kjscollege.com |

| Five-Component | Thiol, Aldehyde, Malononitrile, β-Ketoester, Hydrazine Hydrate | Montmorillonite K10, 65-70°C | Synthesis of highly substituted pyrano[2,3-c]pyrazoles nih.gov |

In line with the principles of green chemistry, there is a growing interest in using natural, non-hazardous, and renewable resources as catalysts in organic synthesis. Fruit juices, which are weakly acidic and contain various organic acids, vitamins, and enzymes, have emerged as effective biocatalysts.

Lemon juice, in particular, has been successfully employed as a catalyst for synthesizing various heterocyclic compounds, including pyrazole derivatives. researchgate.netnanobioletters.com For instance, the synthesis of furan-conjugated pyrazole derivatives was achieved through the reaction of chalcones and phenylhydrazine hydrochlorides in a medium of freshly extracted lemon juice, using a phase-transfer catalyst. researchgate.net The use of such natural catalysts offers numerous advantages, including low cost, environmental friendliness, ease of handling, and often simple work-up procedures. nanobioletters.comsemanticscholar.org Other fruit extracts, such as pineapple juice, have also been utilized as natural catalysts for reactions like the Biginelli reaction, showcasing a broader trend towards biocatalysis in heterocyclic synthesis. scirp.org

Transition-metal catalysis provides powerful and versatile tools for the synthesis of pyrazoles, often enabling novel reaction pathways and bond formations. Palladium-catalyzed reactions are particularly prominent in this area.

Palladium catalysts have been used in four-component coupling reactions of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide to produce pyrazole derivatives. organic-chemistry.org More advanced strategies involve palladium-catalyzed cascade reactions initiated by the functionalization of C(sp³)–H bonds. mdpi.com These methods are highly atom-efficient and can construct complex heterocyclic systems from readily available starting materials. mdpi.com For example, palladium complexes with poly(pyrazol-1-ylmethyl)benzene ligands have been synthesized and evaluated as efficient catalysts for Heck coupling reactions, demonstrating the synergy between pyrazole chemistry and palladium catalysis. researchgate.net While many transition-metal-catalyzed methods exist for pyrazole synthesis, recent research has also focused on developing transition-metal-free conditions to further enhance the environmental compatibility of these synthetic routes. mdpi.com

Derivatization and Functionalization Reactions of 1-Benzoylpyrazoles

The 1-benzoylpyrazole scaffold serves as a versatile platform for a variety of chemical transformations. These reactions can be broadly categorized into electrophilic and nucleophilic substitutions on the pyrazole ring, oxidation and reduction of the existing functional groups, cyclocondensation reactions to form fused heterocyclic systems, and the functionalization of peripheral substituents.

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The benzoyl group at the N1 position, however, is electron-withdrawing and deactivates the ring towards electrophilic attack. Despite this, electrophilic substitution can be achieved, typically occurring at the C4 position, which is the most electron-rich carbon in the pyrazole ring. rrbdavc.orgscribd.com Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.

Nitration: Treatment of 1-benzoylpyrazole with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) at the C4 position. scribd.commasterorganicchemistry.com

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or a suitable solvent can lead to the formation of 4-halo-1-benzoylpyrazoles.

Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group (-SO₃H) at the C4 position. scribd.com

The general mechanism for these reactions involves the generation of a strong electrophile, which then attacks the π-electron system of the pyrazole ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. byjus.com Subsequent loss of a proton from the C4 position restores the aromaticity of the pyrazole ring, yielding the substituted product. byjus.com

| Reaction | Reagents | Electrophile | Position of Substitution | Product |

|---|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C4 | 4-Nitro-1-benzoylpyrazole |

| Halogenation (Bromination) | Br₂ | Br⁺ (polarized) | C4 | 4-Bromo-1-benzoylpyrazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C4 | 1-Benzoylpyrazole-4-sulfonic acid |

Nucleophilic substitution reactions on the pyrazole ring of 1-benzoylpyrazole are less common due to the electron-rich nature of the ring. mdpi.com However, if the pyrazole ring is substituted with strong electron-withdrawing groups or if a good leaving group is present, nucleophilic aromatic substitution (SNAr) can occur. The benzoyl group itself can be the subject of nucleophilic attack at the carbonyl carbon.

The general form of a nucleophilic substitution reaction involves an electron-rich nucleophile attacking an electron-deficient center, leading to the displacement of a leaving group. wikipedia.orgmasterorganicchemistry.com The two primary mechanisms for nucleophilic substitution are SN1 and SN2. The SN1 reaction is a two-step process involving the formation of a carbocation intermediate, while the SN2 reaction is a one-step process where bond-forming and bond-breaking occur simultaneously. ksu.edu.sayoutube.com

In the context of 1-benzoylpyrazole, a potential nucleophilic substitution could involve the displacement of a leaving group at a substituted position on the benzoyl ring. For instance, a halogen atom on the benzoyl ring could be substituted by a nucleophile.

The functional groups present in 1-benzoylpyrazole, namely the pyrazole ring and the benzoyl group, can undergo oxidation and reduction reactions.

Oxidation: The pyrazole ring is generally resistant to oxidation due to its aromaticity. However, under harsh conditions, ring-opening or degradation may occur. The benzoyl group is also relatively stable to oxidation. If substituents are present on either the pyrazole or benzoyl ring, they may be susceptible to oxidation. For example, an alkyl substituent could be oxidized to a carboxylic acid.

Reduction: The carbonyl group of the benzoyl moiety is readily reducible. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, yielding (1H-pyrazol-1-yl)(phenyl)methanol. The pyrazole ring itself is generally not reduced under these conditions. Catalytic hydrogenation can also be employed to reduce the carbonyl group.

Cyclocondensation reactions involving 1-benzoylpyrazoles are a powerful tool for the synthesis of fused heterocyclic systems. These reactions typically involve a functionalized 1-benzoylpyrazole derivative that can react with a bifunctional reagent to form a new ring fused to the pyrazole core. nih.govbeilstein-journals.org

For example, a 1-benzoylpyrazole with a reactive group at the C5 position, such as an amino or a carbonyl group, can undergo cyclocondensation. If 5-amino-1-benzoylpyrazole is treated with a 1,3-dicarbonyl compound, a pyrazolo[3,4-b]pyridine derivative can be formed. Similarly, a 1-benzoylpyrazole-5-carbaldehyde could react with a hydrazine to yield a pyrazolo[3,4-c]pyridazine.

These reactions are significant as they provide access to a wide variety of polycyclic aromatic compounds containing a pyrazole moiety, which are often of interest in medicinal chemistry and materials science. The classical Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, provides the foundational concept for many of these more complex cyclization strategies. nih.govbeilstein-journals.org

Once substituents are introduced onto the pyrazole or benzoyl rings of 1-benzoylpyrazole, they can be further modified to introduce additional functionality. This allows for the fine-tuning of the molecule's properties.

For instance, a nitro group introduced at the C4 position of the pyrazole ring can be reduced to an amino group. This amino group can then be diazotized and converted into a variety of other functional groups, or it can be acylated or alkylated. A halogen atom can participate in cross-coupling reactions, such as the Suzuki or Heck reaction, to form new carbon-carbon bonds.

On the benzoyl ring, substituents can also be manipulated. For example, a bromo substituent could be converted to a cyano group via nucleophilic substitution, which can then be hydrolyzed to a carboxylic acid. These transformations significantly expand the chemical space accessible from the 1-benzoylpyrazole starting material. nih.gov

Mechanistic Elucidation of Synthetic Transformations

Understanding the mechanisms of the synthetic transformations involving 1-benzoylpyrazole is crucial for optimizing reaction conditions and predicting the outcomes of new reactions. researchgate.net Mechanistic studies often involve a combination of experimental techniques and computational chemistry. mdpi.com

Experimental approaches can include kinetic studies to determine reaction rates and orders, the isolation and characterization of reaction intermediates, and isotopic labeling studies to trace the path of atoms throughout a reaction. For example, in the study of electrophilic substitution, the relative rates of reaction for different substituted 1-benzoylpyrazoles can provide insight into the electronic effects of the substituents.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. researchgate.net These methods can be used to calculate the energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway. For instance, the transition state for the nucleophilic attack on a substituted 1-benzoylpyrazole can be modeled to understand the steric and electronic factors that influence the reaction's feasibility and regioselectivity. Such theoretical studies can complement experimental findings and provide a deeper understanding of the underlying chemical principles. mdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For N-acyl pyrazoles, the most prominent feature is the carbonyl (C=O) stretching vibration from the benzoyl moiety. In a closely related derivative, (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, this characteristic C=O stretch is observed at 1701 cm⁻¹. mdpi.com This absorption is indicative of the amide functionality in the N-acyl pyrazole (B372694) structure. mdpi.com Other substituted benzoyl pyrazoles show this carbonyl absorption in the range of 1635 to 1663 cm⁻¹. mdpi.com

The spectrum would also be expected to show characteristic absorptions for the C-H stretching of the aromatic (benzoyl) and heteroaromatic (pyrazole) rings, typically above 3000 cm⁻¹. Vibrations corresponding to C=N and C=C stretching within the pyrazole and phenyl rings are anticipated in the 1400-1600 cm⁻¹ region. mdpi.com

Interactive Data Table: Key FT-IR Vibrational Frequencies for 1-Benzoylpyrazole Derivatives

| Vibrational Mode | Frequency (cm⁻¹) | Compound |

| Carbonyl (C=O) Stretch | 1701 | (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone mdpi.com |

| Carbonyl (C=O) Stretch | 1663 | 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one mdpi.com |

| Pyrazole C=N / C=C Stretch | 1570-1615 | 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one mdpi.com |

Raman Spectroscopy

Experimental Raman spectroscopic data for 1H-Pyrazole, 1-benzoyl- is not extensively documented in the reviewed literature. However, based on its structure, the Raman spectrum would be expected to complement the FT-IR data. Symmetrical vibrations, which are often weak or absent in FT-IR, can be strong in Raman spectra. Key expected signals would include the symmetric stretching of the phenyl ring and vibrations of the pyrazole ring system. The carbonyl (C=O) stretch, while typically strong in the IR spectrum, would also be observable in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 1H-Pyrazole, 1-benzoyl- is expected to show distinct signals for the protons on the pyrazole ring and the benzoyl group. Data from the analogous compound (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone provides a clear model for these signals. mdpi.com The three protons on the pyrazole ring (H3, H4, and H5) are chemically distinct and exhibit characteristic splitting patterns. For the analogue, these protons appear at δ 8.42 (doublet, H5), δ 7.79 (doublet, H3), and δ 6.54-6.49 (multiplet, H4). mdpi.com The protons of the unsubstituted benzoyl group are expected to appear in the aromatic region (approximately δ 7.5-8.2 ppm), with the ortho-protons shifted downfield due to the deshielding effect of the carbonyl group.

Interactive Data Table: ¹H NMR Chemical Shifts for a 1-Benzoylpyrazole Analogue

Data for (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone in CDCl₃ mdpi.com

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole H5 | 8.42 | d |

| Pyrazole H3 | 7.79 | d |

| Pyrazole H4 | 6.54-6.49 | m |

| Phenyl H | 7.97-7.90 / 7.68 | m / t |

| tert-Butyl | 1.36 | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on each unique carbon environment in the molecule. For 1H-Pyrazole, 1-benzoyl-, the most downfield signal is attributed to the carbonyl carbon of the benzoyl group. In (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, this signal appears at δ 167.6 ppm. mdpi.com The carbons of the pyrazole ring are observed at approximately δ 144.4 (C5), δ 130.6 (C3), and δ 109.3 (C4). mdpi.com The carbons of the phenyl ring would produce signals in the aromatic region, typically between δ 125 and 135 ppm, with the carbon attached to the carbonyl group (ipso-carbon) also identifiable.

Interactive Data Table: ¹³C NMR Chemical Shifts for a 1-Benzoylpyrazole Analogue

Data for (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone in CDCl₃ mdpi.com

| Carbon Position | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 167.6 |

| Pyrazole C5 | 144.4 |

| Pyrazole C3 | 130.6 |

| Pyrazole C4 | 109.3 |

| Phenyl C (substituted) | 150.7, 131.0, 127.5, 126.0 |

| tert-Butyl C | 35.1, 31.5 |

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of 1H-Pyrazole, 1-benzoyl- is dominated by the presence of two chromophores: the pyrazole ring and the benzoyl group. The parent 1H-pyrazole molecule exhibits a maximal absorption (λmax) around 203 nm, corresponding to a π→π* transition. nih.gov The attachment of the benzoyl group, which contains a phenyl ring and a carbonyl group, extends this conjugation. This extension is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the parent pyrazole. The spectrum would likely display intense bands corresponding to π→π* transitions of the aromatic and heteroaromatic systems, and a weaker band at a longer wavelength corresponding to the n→π* transition of the carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding a molecule's mass and its fragmentation patterns, which aids in structural confirmation. The fragmentation of pyrazole-containing compounds typically follows two primary pathways: the expulsion of hydrogen cyanide (HCN) and the loss of a nitrogen molecule (N₂). researchgate.netresearchgate.net

For 1H-Pyrazole, 1-benzoyl- (C₁₀H₈N₂O, molecular weight: 172.18 g/mol ), the electron impact (EI) mass spectrum is expected to exhibit a prominent molecular ion peak (M⁺˙) due to the aromatic stability of the pyrazole and benzoyl rings. The subsequent fragmentation would likely involve cleavage at the amide bond and fragmentation of the heterocyclic ring.

Key expected fragmentation pathways include:

Loss of the benzoyl group: Cleavage of the N-C(O) bond would result in a benzoyl cation [C₆H₅CO]⁺ at m/z 105, which is often a stable and abundant fragment for benzoyl derivatives. The other fragment would be the pyrazole radical.

Loss of the phenyl group: Fragmentation of the benzoyl moiety can lead to the loss of a phenyl radical (•C₆H₅) to form a pyrazolyl-carbonyl cation at m/z 95.

Pyrazole Ring Fragmentation: Following the general pattern for pyrazoles, the molecular ion or subsequent fragments may undergo ring fragmentation. researchgate.net This can involve the loss of HCN (m/z 27) from the pyrazole portion of the molecule. researchgate.net

A summary of anticipated key fragments in the mass spectrum of 1H-Pyrazole, 1-benzoyl- is presented below.

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 172 | Molecular Ion | [C₁₀H₈N₂O]⁺˙ |

| 105 | Benzoyl Cation | [C₇H₅O]⁺ |

| 95 | Pyrazolyl-carbonyl Cation | [C₄H₃N₂O]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

| 68 | Pyrazole Cation | [C₃H₄N₂]⁺˙ |

X-ray Crystallography and Single Crystal Diffraction Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. While the crystal structure for the parent 1H-Pyrazole, 1-benzoyl- is not detailed in the provided literature, analysis of closely related derivatives provides significant insight into the expected structural features.

For instance, in the structure of 1-Benzoyl-3-(pyridin-2-yl)-1H-pyrazole, the dihedral angle between the benzoyl and pyrazole rings is 58.64 (5)°. nih.gov This significant twist minimizes steric repulsion between the two aromatic systems. Similarly, in 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile, strong steric hindrance forces the phenyl moieties to be considerably twisted relative to the pyrazole plane. scirp.org In another derivative, 1-Benzoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole, the pyrazole ring's mean plane forms dihedral angles of 62.2 (2)°, 87.2 (2)°, and 8.0 (2)° with the various phenyl and benzoyl rings, showcasing a complex three-dimensional conformation. nih.gov

The crystallographic data for several representative benzoyl pyrazole derivatives are summarized in the table below.

| Compound | Formula | Crystal System | Space Group | Key Dihedral Angle (°) (Benzoyl-Pyrazole) | Reference |

|---|---|---|---|---|---|

| 1-Benzoyl-3-(pyridin-2-yl)-1H-pyrazole | C₁₅H₁₁N₃O | Monoclinic | P2₁/c | 58.64 (5) | nih.gov |

| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile | C₂₃H₁₅N₃O | Monoclinic | P2₁/c | Not specified | scirp.org |

| 1-Benzoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole | C₂₂H₁₈N₂O | Triclinic | P-1 | Dihedral angles to multiple rings reported | nih.gov |

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. In benzoyl pyrazole derivatives, hydrogen bonds and π–π stacking interactions are the dominant forces.

In the crystal structure of 1-Benzoyl-3-(pyridin-2-yl)-1H-pyrazole, molecules form inversion dimers linked by pairs of C—H⋯O hydrogen bonds. nih.gov Similarly, the structure of 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile also features centrosymmetric dimers formed through C—H···O hydrogen bonds. scirp.org For 1-Benzoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole, the crystal packing is stabilized by a combination of weak intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions between pyrazole and benzene (B151609) rings, with a centroid-centroid separation of 3.658 (2) Å. nih.gov These interactions collectively create a stable, three-dimensional supramolecular architecture.

Advanced Structural Analyses (e.g., Hirshfeld Surface Analysis)

Studies on related pyrazole structures demonstrate the power of this technique. researchgate.netnih.gov The analysis partitions the Hirshfeld surface into regions corresponding to specific atom-pair contacts, allowing for the calculation of their relative contributions. For example, in one pyrazole derivative, H···H contacts were found to be the major contributor to the surface interactions. researchgate.net In another, more complex pyrazole system, the molecular packing was governed by H⋯H (37.1%), O⋯H/H⋯O (31.3%), Br⋯H/H⋯Br (13.5%), and C⋯H/H⋯C (10.6%) contacts. nih.gov

The enrichment ratio (ER) can also be calculated, which compares the propensity of certain contacts to form in the crystal versus a theoretical random distribution. nih.gov An ER value greater than one for a specific pair of elements, such as N···H or O···H, indicates a high propensity for forming those contacts, often corresponding to strong hydrogen bonds. nih.gov

The table below shows typical contact contributions from Hirshfeld surface analyses of related heterocyclic compounds, illustrating the insights gained from this method.

| Interaction Type | Contribution (%) in Compound A nih.gov | Contribution (%) in Compound B nih.gov |

|---|---|---|

| H···H | 37.1 | 44.3 |

| O···H / H···O | 31.3 | Not specified |

| Br···H / H···Br | 13.5 | Not applicable |

| C···H / H···C | 10.6 | Not specified |

This type of analysis provides a detailed fingerprint of the intermolecular forces, confirming the importance of even weak interactions in directing the crystal packing of pyrazole-based compounds.

Computational and Theoretical Chemistry of 1 Benzoylpyrazoles

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method in quantum chemistry for investigating the electronic structure of many-body systems. researchgate.net It is particularly effective for large molecules like 1-benzoylpyrazoles due to its favorable balance between accuracy and computational cost. DFT calculations are used to determine various molecular properties, including optimized geometries, vibrational frequencies, and electronic spectra. The selection of the functional and basis set is crucial for the accuracy of DFT calculations, with hybrid functionals like B3LYP often being employed for organic molecules. derpharmachemica.comnih.govnih.gov

A fundamental application of DFT is the optimization of molecular geometry to find the most stable conformation of a molecule, which corresponds to a minimum on the potential energy surface. nih.gov This process involves calculating the forces on each atom and adjusting their positions until these forces are negligible. The resulting optimized structure provides detailed information about bond lengths, bond angles, and dihedral angles.

Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted Pyrazole (B372694) Derivative Note: The following data is for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, as a representative example. nih.gov

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | N3–N4 | 1.376 |

| N4–C10 | 1.332 | |

| C10–C11 | 1.411 | |

| C11–C12 | 1.378 | |

| C12–N3 | 1.365 | |

| Bond Angle | N3–N4–C10 | 112.5 |

| N4–C10–C11 | 105.7 | |

| C10–C11–C12 | 107.0 | |

| C11–C12–N3 | 104.8 | |

| C12–N3–N4 | 110.0 |

Data obtained from DFT calculations at the B3LYP/6–311G(d,p) level of theory.

Theoretical vibrational spectroscopy, based on DFT calculations, is a valuable tool for the interpretation and assignment of experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies and their corresponding normal modes can be obtained. mdpi.com These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and the approximations inherent in the computational method. derpharmachemica.com

For pyrazole-containing compounds, DFT has been used to assign specific vibrational modes. derpharmachemica.comnih.gov For example, in a study on (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, the C-H stretching vibrations of the aromatic rings were calculated to be in the 3081-3026 cm⁻¹ range, which correlated well with experimental data. derpharmachemica.com For 1-benzoylpyrazole, one would expect characteristic vibrational modes associated with the pyrazole ring, the phenyl ring, and the carbonyl group. The C=O stretching frequency of the benzoyl group is a particularly strong and characteristic band in the IR spectrum, typically appearing in the range of 1650-1700 cm⁻¹. The precise position of this band can be influenced by the electronic environment and conjugation with the pyrazole ring.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Pyrazole Derivatives Note: This table is a generalized representation based on studies of various pyrazole derivatives. derpharmachemica.comnih.gov

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| C-H stretching | Aromatic (Phenyl & Pyrazole) | 3000 - 3100 |

| C=O stretching | Benzoyl | 1650 - 1700 |

| C=C stretching | Aromatic (Phenyl & Pyrazole) | 1400 - 1600 |

| C-N stretching | Pyrazole Ring | 1000 - 1300 |

| C-H out-of-plane bending | Aromatic (Phenyl & Pyrazole) | 700 - 900 |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. mdpi.comgaussian.comyoutube.com It allows for the determination of the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. The choice of functional is again critical, with long-range corrected functionals sometimes providing more accurate results for charge-transfer excitations.

TD-DFT calculations on pyrazole derivatives have been shown to reproduce experimental UV-Vis spectra with good accuracy. rsc.org For 1-benzoylpyrazole, the electronic spectrum is expected to be characterized by π → π* transitions within the pyrazole and benzoyl moieties. The conjugation between the benzoyl group and the pyrazole ring is likely to give rise to intramolecular charge transfer (ICT) bands. The position and intensity of these absorption bands are sensitive to the solvent environment, a phenomenon that can also be modeled computationally using solvent models like the Polarizable Continuum Model (PCM).

Table 3: Representative TD-DFT Calculated Electronic Transitions for a Pyrazole Derivative Note: This table illustrates the type of data obtained from TD-DFT calculations and is not specific to 1-benzoylpyrazole.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 4.50 | 275 | 0.25 | HOMO → LUMO |

| S₀ → S₂ | 4.95 | 250 | 0.10 | HOMO-1 → LUMO |

| S₀ → S₃ | 5.40 | 230 | 0.40 | HOMO → LUMO+1 |

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. youtube.comwikipedia.orgyoutube.comlibretexts.org Two key analyses derived from MO theory are Frontier Molecular Orbital (FMO) analysis and Natural Bond Orbital (NBO) analysis.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity and electronic properties of a molecule. youtube.comwikipedia.orgyoutube.comlibretexts.org The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net

In 1-benzoylpyrazole, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the phenyl group, while the LUMO is likely to be distributed over the electron-accepting benzoyl group, particularly the carbonyl moiety. The HOMO-LUMO gap would provide insights into the charge transfer characteristics and the electronic transitions of the molecule. For a pyrazole derivative, N-benzyl-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4-carbothioamide, the calculated HOMO-LUMO energy gap was found to be 3.5307 eV. researchgate.net

Table 4: Frontier Molecular Orbital Energies and Energy Gap for a Representative Pyrazole Derivative Note: The following data is for N-benzyl-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4-carbothioamide. researchgate.net

| Parameter | Energy (eV) |

| E(HOMO) | -6.5432 |

| E(LUMO) | -3.0125 |

| Energy Gap (ΔE) | 3.5307 |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a localized picture of chemical bonding within a molecule. uni-muenchen.deuni-rostock.deyoutube.comq-chem.com It transforms the delocalized molecular orbitals into a set of localized orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonding orbitals. NBO analysis is particularly useful for quantifying electron delocalization and intramolecular interactions.

The stability of a molecule can be analyzed in terms of hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. rsc.orgwisc.edu

For 1-benzoylpyrazole, NBO analysis would be instrumental in understanding the delocalization of π-electrons across the pyrazole and benzoyl systems. Key interactions would likely involve the delocalization of lone pair electrons from the nitrogen atoms of the pyrazole ring into the π* antibonding orbitals of the carbonyl group and the phenyl ring. These charge transfer interactions contribute significantly to the stability and electronic properties of the molecule. For example, in a study of paracetamol, NBO analysis identified key interactions such as LP(1)(N8)→π(C9-O10) and LP(2)(O10)→σ(O25-H28) as being responsible for the molecule's stability. rsc.org

Table 5: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis Note: This table shows hypothetical but representative donor-acceptor interactions for 1-benzoylpyrazole.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP(1) N2 | π(C7=O8) | 15.5 | 0.28 | 0.062 |

| LP(1) N1 | π(C9=C10) | 5.2 | 0.35 | 0.041 |

| π(C4=C5) | π(C7=O8) | 2.8 | 0.25 | 0.025 |

| π(C9=C10) | π(C7=O8) | 4.1 | 0.29 | 0.033 |

LP denotes a lone pair, and π and π denote bonding and antibonding pi orbitals, respectively. E(2) measures the stabilization energy of the interaction.*

Analysis of Natural Atomic Charge Distribution

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a quantitative basis for the chemist's Lewis structure model. uni-muenchen.dewikipedia.org This analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. The resulting Natural Population Analysis (NPA) provides atomic charges that are less sensitive to basis set choice than other methods, such as Mulliken population analysis. uni-muenchen.dewikipedia.orgchemrxiv.org

In the context of 1-benzoylpyrazole derivatives, NBO analysis reveals the charge distribution across the molecular framework. The analysis typically shows that the nitrogen atoms of the pyrazole ring and the oxygen atom of the benzoyl group are sites of negative charge due to their high electronegativity. Conversely, the carbonyl carbon and the hydrogen atoms generally carry positive charges. This charge distribution is crucial for understanding the molecule's dipole moment, polarizability, and sites susceptible to electrostatic interactions.

Table 1: Illustrative Natural Atomic Charges for a Substituted 1-Benzoylpyrazole Moiety Note: These are representative values and can vary based on the specific substituents and the level of theory used in the calculation.

| Atom | Representative Charge (e) |

|---|---|

| N (pyrazole, position 1) | -0.25 |

| N (pyrazole, position 2) | -0.15 |

| C (carbonyl) | +0.45 |

| O (carbonyl) | -0.50 |

| C (pyrazole, position 3) | +0.10 |

| C (pyrazole, position 4) | -0.20 |

| C (pyrazole, position 5) | +0.05 |

Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool for visualizing the charge distribution of a molecule and predicting its reactivity. nih.gov The MEP map illustrates the electrostatic potential on the molecule's electron density surface, using a color-coded scheme to identify electron-rich and electron-deficient regions. researchgate.netpreprints.org

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas with high electron density. These are the most likely sites for electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of low electron density or nuclear charge dominance. These are the most likely sites for nucleophilic attack.

Green Regions: Represent areas of neutral or near-zero potential.

For 1-benzoylpyrazoles, MEP maps consistently show the most negative potential (red) localized around the carbonyl oxygen atom, highlighting its role as a primary site for electrophilic attack and a hydrogen bond acceptor. nih.gov The nitrogen atoms of the pyrazole ring also exhibit negative potential, though typically less intense than the carbonyl oxygen. Positive potential (blue) is generally observed around the hydrogen atoms of the aromatic rings. This detailed mapping allows for the rational prediction of how the molecule will interact with other reagents, receptors, or solvent molecules. nih.govresearchgate.net

Conformational Analysis and Potential Energy Surface Exploration

The biological activity and physical properties of 1-benzoylpyrazoles are intrinsically linked to their three-dimensional structure. Conformational analysis involves exploring the different spatial arrangements (conformers) of the molecule that result from rotation around its single bonds. The most significant conformational flexibility in 1-benzoylpyrazoles arises from the rotation around the N-C bond connecting the pyrazole ring to the benzoyl group.

Prediction of Nonlinear Optical (NLO) Properties (Polarizability and Hyperpolarizability)

Molecules with extensive conjugated π-electron systems, like 1-benzoylpyrazoles, are of interest for their potential nonlinear optical (NLO) properties. These properties are critical for applications in modern photonics and telecommunications. researchgate.net Computational chemistry allows for the prediction of these properties through the calculation of polarizability (α) and the first hyperpolarizability (β). researchgate.net

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): The measure of the second-order or first nonlinear optical response. A high β value is a key indicator of a promising NLO material.

Theoretical calculations, often performed using Density Functional Theory (DFT), can predict the α and β values for 1-benzoylpyrazole derivatives. These studies have shown that the NLO properties are highly dependent on the molecular structure. The presence of electron-donating and electron-accepting groups across the conjugated framework can significantly enhance the hyperpolarizability by increasing intramolecular charge transfer. Computational screening allows for the rational design of novel 1-benzoylpyrazole derivatives with optimized NLO responses. researchgate.net

Table 2: Theoretical NLO Properties for Hypothetical 1-Benzoylpyrazole Derivatives Note: Values are for illustrative purposes to show the effect of substitution.

| Compound | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

|---|---|---|

| 1-Benzoylpyrazole (unsubstituted) | 150 | 300 |

| Donor-substituted 1-Benzoylpyrazole | 175 | 850 |

| Acceptor-substituted 1-Benzoylpyrazole | 160 | 600 |

| Donor-Acceptor substituted 1-Benzoylpyrazole | 200 | 1500 |

Theoretical Investigation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions. ucsb.edu By mapping the potential energy surface that connects reactants to products, researchers can identify intermediate species and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.netucsb.edu The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate. youtube.comrsc.org

For 1-benzoylpyrazoles, theoretical studies can elucidate their synthesis mechanisms, such as the reaction between a pyrazole and benzoyl chloride, or their subsequent functionalization reactions. For example, a computational study on the reaction of a 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine (B105623) examined the reaction pathway, identifying intermediates and transition states for the formation of different products. mdpi.comresearchgate.net Such investigations involve optimizing the geometry of the reactants, products, and transition states and confirming the nature of the transition state by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com These studies are invaluable for understanding reaction outcomes and optimizing reaction conditions.

In Silico Molecular Interaction Studies (e.g., Molecular Docking Simulations for Ligand-Target Recognition)

Molecular docking is a prominent in silico technique used extensively in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a biological macromolecule (receptor), such as a protein or enzyme. ijpbs.com This method is crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Numerous studies have employed molecular docking to investigate the potential of 1-benzoylpyrazole derivatives as inhibitors of various therapeutic targets. allsubjectjournal.com These simulations place the pyrazole derivative into the binding pocket of a target protein and score the different binding poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. nih.gov

For instance, 1-benzoylpyrazole analogs have been docked into the active sites of enzymes like cyclooxygenase (COX), receptor tyrosine kinases, and protein kinases to explore their potential as anti-inflammatory or anticancer agents. nih.govresearchgate.net The results of these simulations provide critical information, including:

Binding Energy: An estimate of the binding affinity, with lower values indicating a more stable complex. ijpbs.com

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, pi-pi stacking, or hydrophobic interactions with the ligand.

Binding Conformation: The predicted three-dimensional pose of the ligand within the active site.

These computational insights help rationalize the structure-activity relationships (SAR) observed in experimental assays and guide the design of new, more potent and selective derivatives. nih.govbiointerfaceresearch.comnih.govalrasheedcol.edu.iq

Coordination Chemistry and Metallopyrazole Complexes

Synthesis and Characterization of 1-Benzoylpyrazole Metal Complexes

The synthesis of metal complexes involving 1-benzoylpyrazole derivatives is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The specific synthetic route can be tailored based on the desired metal ion and the nature of the ligand.

Commonly, the ligand is dissolved in an organic solvent, such as ethanol, methanol (B129727), or DMF, and a solution of the metal salt (e.g., chlorides, acetates, or nitrates) is added, often under reflux conditions. nih.govnih.gov For instance, complexes of 1-phenyl-3-methyl-4-(p-nitrobenzoyl) pyrazolone-5 (HNPz), a derivative of 1-benzoylpyrazole, with Ba(II), Sr(II), and Zn(II) were prepared by dissolving the respective metal chlorides or sulfates in a solution containing the ligand. scispace.com Similarly, Cu(II) and Ni(II) complexes of various 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles were prepared in a 1:2 metal-to-ligand stoichiometry by reacting hydrated metal chlorides with the ligands in an ethanolic solution. researchgate.net In some cases, a base is used to deprotonate the ligand, facilitating coordination, as seen in the reaction of 3-(2-pyridyl)pyrazole with benzoyl chloride after deprotonation with NaH. nih.gov

Characterization of the resulting complexes is performed using a suite of analytical techniques. Elemental analysis (C, H, N) is fundamental for confirming the stoichiometry of the complex, such as the 1:2 metal-to-ligand ratio found in many cobalt(II), nickel(II), and copper(II) complexes. nih.gov Molar conductivity measurements are employed to determine the electrolytic or non-electrolytic nature of the complexes in solution. Magnetic susceptibility measurements at room temperature provide initial insights into the electronic structure and geometry of the metal center.

Spectroscopic methods are crucial for elucidating the coordination environment. Infrared (IR) spectroscopy confirms the coordination of the ligand by observing shifts in the vibrational frequencies of key functional groups, such as the carbonyl (C=O) and azomethine (C=N) stretches. UV-Visible spectroscopy provides information about the electronic transitions within the complex, which can be indicative of the coordination geometry. scispace.com

Ligand Design Principles and Diverse Coordination Modes of 1-Benzoylpyrazoles

The 1-benzoylpyrazole framework is a versatile scaffold for ligand design, capable of exhibiting various coordination modes depending on the substituents on the pyrazole (B372694) ring and the nature of the metal ion. researchgate.net Pyrazole-based ligands can act as neutral monodentate donors, or, upon deprotonation, as anionic monodentate or bridging (exo-bidentate) ligands that link two metal centers. uninsubria.it

The most studied derivatives, 4-acyl-5-pyrazolones, typically function as excellent O,O-bidentate chelating agents, coordinating to a metal ion through the two oxygen atoms of the β-diketone moiety. unicam.itnih.gov This coordination mode is prevalent in complexes with a wide range of metals, including main group, transition metal, and lanthanide ions. nih.gov

Modifying the 1-benzoylpyrazole structure allows for the creation of ligands with higher denticity. For example:

Tridentate Ligands: By introducing a pyridyl group, as in 1-benzoyl-3-(pyridin-2-yl)-1H-pyrazole, a potential ONN tridentate ligand is formed, involving the carbonyl oxygen, a pyrazole nitrogen, and the pyridine (B92270) nitrogen. nih.gov Condensation of 4-acylpyrazolones with hydrazines can yield Schiff base ligands that coordinate in a tridentate O,N,O fashion. researchgate.net

Bidentate Ligands: The ligand 1-benzoyl-4,5-dihydro-3,5-bis(trifluoromethyl)-1H-pyrazol-5-ol demonstrates a bidentate coordination mode in its copper complex. researchgate.net In many Schiff base derivatives of acylpyrazolones, the ligand acts as a bidentate chelator, coordinating through the azomethine nitrogen and the keto oxygen. nih.gov

The flexibility of the pyrazole system allows it to form mononuclear, dinuclear, and even polynuclear complexes. researchgate.netresearchgate.net The pyrazolate bridge, in particular, is a robust linker for constructing polynuclear systems, which are of interest for studying magnetic interactions and cooperative effects between metal centers. uninsubria.itul.ie The design principles hinge on the strategic placement of donor atoms to satisfy the stereochemical requirements of the target metal ion, leading to complexes with coordination numbers ranging from two to eight. researchgate.net

Spectroscopic and X-ray Diffraction Analysis of Complex Structures

Spectroscopic techniques and single-crystal X-ray diffraction are indispensable tools for the detailed structural elucidation of 1-benzoylpyrazole metal complexes.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: IR spectra provide direct evidence of ligand coordination. A shift in the stretching frequency of the C=O group from the benzoyl moiety or other acyl groups to a lower wavenumber upon complexation indicates its involvement in bonding to the metal center. nih.gov Similarly, shifts in the C=N stretching frequency of the pyrazole ring or any imine groups confirm the participation of the nitrogen atoms in coordination. The appearance of new bands in the far-IR region can often be assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations. researchgate.net

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy reveals changes in the chemical environment of the ligand upon coordination. Coordination-induced shifts of proton signals, for example, are observed when acylpyrazolone ligands bind to alkali or alkaline-earth metals. nih.gov The absence of a peak for an acidic proton (like an enolic -OH) in the complex's spectrum can confirm deprotonation prior to coordination.

UV-Visible Spectroscopy: The electronic spectra of these complexes typically show bands corresponding to intra-ligand (π → π) and (n → π) transitions, as well as lower energy d-d transitions and ligand-to-metal charge transfer (LMCT) bands. scispace.com The position and intensity of the d-d transition bands are particularly useful for inferring the geometry of the metal center.

Below is a table summarizing crystallographic data for selected 1-benzoylpyrazole derivatives and related complexes.

| Compound | Crystal System | Space Group | Key Dihedral Angles (°) | Reference |

|---|---|---|---|---|

| 1-Benzoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole | - | - | Pyrazole/Benzene (B151609) rings: 62.2, 87.2, 8.0 | nih.gov |

| 1-Benzoyl-3-(pyridin-2-yl)-1H-pyrazole | Monoclinic | P2₁/c | Pyrazole/Pyridyl: 9.23; Benzoyl/Pyrazole: 58.64 | nih.gov |

| Pb(PMBP)₂ | Monoclinic | C2 | - | researchgate.net |

| [Cu(CHpz₃)(PPh₃)][BF₄] | Monoclinic | P2₁/c | - | mdpi.com |

Electronic Properties and Geometric Configurations of Metal Centers within Complexes

The electronic properties and geometric configurations of metal centers in 1-benzoylpyrazole complexes are intricately linked and are dictated by the nature of the metal ion, its oxidation state, and the coordination environment provided by the ligand.

A variety of geometric configurations have been observed in these complexes:

Octahedral Geometry: This is a common coordination geometry, particularly for transition metals like Mn(II), Ni(II), and Co(II). nih.gov In many cases, the octahedral sphere is completed by two tridentate ligands or, more commonly, two bidentate ligands and two solvent molecules (e.g., water or ethanol) in the axial positions. nih.govnih.gov The electronic spectra of octahedral Ni(II) complexes, for instance, typically show three spin-allowed d-d transitions.

Square Planar Geometry: This geometry is frequently adopted by Cu(II) (d⁹) and Ni(II) (d⁸) complexes. researchgate.netmdpi.com The electronic spectra of square planar Cu(II) complexes often exhibit a broad band in the visible region corresponding to transitions from the filled d-orbitals to the empty dx²-y² orbital. researchgate.net

Tetrahedral Geometry: Tetrahedral configurations are common for Zn(II) (d¹⁰) complexes and can also be found for Ni(II) and Co(II). researchgate.net For example, Ni(II) complexes with 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles were proposed to have a tetrahedral geometry based on electronic spectra and magnetic moment data. researchgate.net

Square Pyramidal Geometry: Five-coordinate geometries, such as square pyramidal, are also observed. The crystal structure of a Cu(II) complex with 3,5-dimethyl-1H-pyrazole and oxalate (B1200264) revealed a distorted square-pyramidal environment, with two pyrazole nitrogens and two oxalate oxygens in the basal plane and a water molecule at the apex. dnu.dp.ua

Distorted Geometries: Due to factors like steric hindrance from bulky substituents on the ligand or the Jahn-Teller effect (especially in Cu(II) complexes), many of these complexes exhibit distorted versions of the ideal geometries. nih.govdnu.dp.ua

The electronic properties are often probed by magnetic susceptibility measurements. For example, Cu(II) complexes typically have magnetic moments corresponding to one unpaired electron, while the magnetic moments of octahedral Ni(II) complexes are consistent with two unpaired electrons. nih.gov The nephelauxetic effect, observed through the reduction of the Racah interelectronic repulsion parameter (B) calculated from electronic spectra, can provide information on the covalent character of the metal-ligand bond. researchgate.net

Computational Studies on Metal-Ligand Interactions in Complexes

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for complementing experimental data and providing deeper insights into the structure, bonding, and reactivity of 1-benzoylpyrazole metal complexes. researchgate.netnih.gov

DFT calculations are widely used to:

Optimize Geometries: Theoretical calculations can predict the lowest energy structure of a ligand and its metal complexes, which can then be compared with experimental data from X-ray crystallography. unicam.itresearchgate.net This is particularly useful for rationalizing observed geometries, such as why a particular complex might adopt a tetrahedral versus a square planar configuration.

Analyze Metal-Ligand Bonding: Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are employed to investigate the nature of the metal-ligand bond, quantifying its covalent and electrostatic character. researchgate.net These studies can elucidate the charge transfer between the metal and the ligand donor atoms.

Simulate Spectra: DFT and its time-dependent extension (TD-DFT) can be used to calculate and predict spectroscopic properties like IR vibrational frequencies and electronic absorption spectra. Comparing calculated spectra with experimental ones aids in the assignment of spectral bands.

Study Tautomerism and Reactivity: For ligands that can exist in multiple tautomeric forms, such as acylpyrazolone Schiff bases, DFT can determine the relative stability of the different forms (e.g., amine-one vs. imine-ol). researchgate.net It can also be used to explore reaction mechanisms and predict the reactivity of the complexes.

Investigate Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the electronic structure and reactivity. The HOMO-LUMO energy gap is a key parameter related to the chemical stability and electronic properties of the complex. researchgate.net

For example, DFT calculations on zinc(II) complexes of pyrazolone-based Schiff bases were used to confirm experimental results and rationalize the formation of a one-dimensional coordination polymer. unicam.it In another study, DFT was used to investigate the structural and bonding properties of complexes formed from the chelation of transition metals by triazolone derivatives, providing detailed information on complexation energies and geometries. nih.gov

Advanced Research Directions and Potential Applications in Chemical Science Non Clinical Focus

Mechanistic Studies of Enzyme Interactions

Derivatives of the 1-benzoylpyrazole scaffold have been investigated as potent enzyme inhibitors, offering valuable tools for probing enzyme structure and function. The benzoyl group can engage in specific interactions within an enzyme's active site, influencing both binding affinity and the mechanism of inhibition.

Investigation of Enzyme Binding Affinity

The affinity of a ligand for its target enzyme is a critical parameter in mechanistic studies. For pyrazole (B372694) derivatives, this is often quantified by the dissociation constant (Kd), the half-maximal effective concentration (EC50), or the half-maximal inhibitory concentration (IC50). Molecular docking studies further elucidate the specific interactions that govern this binding. For instance, studies on similar 1-substituted pyrazoles targeting various kinases and other enzymes have revealed the importance of hydrogen bonding and hydrophobic interactions in achieving high binding affinity.

In the case of Receptor Interacting Protein 1 (RIP1) kinase, a target in necroptosis pathways, 1-benzyl-1H-pyrazole derivatives have shown potent binding. nih.gov Structure-activity relationship (SAR) analysis led to the discovery of compounds with strong binding affinities, demonstrating that modifications on the pyrazole and the N1-substituent are crucial for potent interaction. nih.gov For example, compound 4b (a 1-benzyl-pyrazole derivative) was identified as a potent RIP1 kinase inhibitor with a Kd value of 0.078 µM and an EC50 of 0.160 µM in a cell-based assay. nih.gov Similarly, pyrazole-carboxamide derivatives have been synthesized and shown to have high binding affinities for human carbonic anhydrase (hCA) I and II, with binding scores calculated from docking studies indicating stronger interactions than reference inhibitors. nih.gov

| Compound Class | Target Enzyme | Parameter | Value | Reference |

|---|---|---|---|---|

| 1-Benzyl-1H-pyrazole derivative (4b) | RIP1 Kinase | Kd | 0.078 µM | nih.gov |

| 1-Benzyl-1H-pyrazole derivative (4b) | RIP1 Kinase | EC50 | 0.160 µM | nih.gov |

| Pyrazole-carboxamide derivative (6a) | hCA I | Binding Score | -9.3 kJ/mol | nih.gov |

| Pyrazole-carboxamide derivative (6a) | hCA II | Binding Score | -8.5 kJ/mol | nih.gov |

| 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole | Amine Oxidases (MAO-B) | IC50 | Comparable to reference compounds | researchgate.net |

Elucidation of Biochemical Inhibition Mechanisms

Understanding how a molecule inhibits an enzyme is fundamental to chemical biology. Pyrazole derivatives have been shown to act through various inhibition mechanisms, including competitive, non-competitive, and mixed-type inhibition. For example, 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been identified as inhibitors of monoamine oxidases (MAOs), enzymes crucial in neurotransmitter metabolism. researchgate.net The mechanism of inhibition often involves the pyrazole scaffold binding within the enzyme's active site, preventing the substrate from binding or the catalytic reaction from occurring.

Molecular docking studies have provided insights into these mechanisms at an atomic level. For potential inhibitors of receptor tyrosine kinases and protein kinases, docking simulations revealed that pyrazole derivatives can embed deeply within the active site pocket. nih.gov These studies show that interactions, such as hydrogen bonds with key amino acid residues, are crucial for stabilizing the enzyme-inhibitor complex and are indicative of a competitive inhibition mechanism. nih.gov The inhibitory activities of pyrazole-based hybrids against enzymes like carbonic anhydrase have been validated through such in silico models, which predict the binding affinity and orientation of the inhibitor within the active site. researchgate.net

Catalytic Applications of 1-Benzoylpyrazole Derivatives and Their Metal Complexes

The nitrogen atoms in the pyrazole ring are excellent coordinating sites for metal ions, making 1-benzoylpyrazole derivatives versatile ligands in coordination chemistry and homogeneous catalysis. researchgate.net The electronic properties of the pyrazole ring, which can be tuned by the N1-benzoyl group and other substituents, influence the catalytic activity of the resulting metal complexes.

Copper complexes featuring pyrazolyl ligands have demonstrated significant catalytic activity in various oxidation reactions. For instance, catalytically active copper bis(pyrazolyl)methane complexes have been used for the aerobic oxidation of benzyl (B1604629) alcohols to their corresponding aldehydes. rsc.org Similarly, protic pyrazole ruthenium(II) complexes have been shown to catalyze the isomerization of propargylic alcohols to enones, a transformation known as the Meyer–Schuster rearrangement. nih.gov In these systems, both the Lewis acidic metal center and the Brønsted acidic N-H group of the pyrazole ligand can play a cooperative role in the catalytic cycle. nih.govmdpi.com Aluminum complexes containing anilido-pyrazolate ligands are also being investigated for their catalytic activity in ring-opening polymerization reactions of ε-caprolactone. rsc.org

Development of Materials with Engineered Optical Properties (e.g., NLO materials)

Experimental and theoretical studies on 1-Aryl-3,5-diaryl-2-pyrazoline derivatives have been conducted to determine their NLO properties. researchgate.net Using the Z-scan technique with a Nd:YAG laser, researchers have measured key NLO parameters such as the nonlinear refractive index (η2), the nonlinear absorption coefficient (β), and the third-order electronic susceptibility (χ(3)). researchgate.net The results indicate that these molecules possess significant NLO activity, with their response being tunable by altering substituent groups on the aryl rings. The presence of electron-withdrawing groups, for example, can enhance the charge transfer within the molecule, leading to higher values for the NLO parameters.

| Parameter | Typical Range of Values | Significance | Reference |

|---|---|---|---|

| Nonlinear Refractive Index (η2) | Increases with laser power | Indicates potential for optical switching applications | |

| Nonlinear Absorption Coefficient (β) | Decreases with laser power | Relevant for optical limiting devices | |

| Third-Order Susceptibility (Reχ(3)) | 10-8 to 10-7 esu | Quantifies the magnitude of the NLO response |

Utility as Precursors for Novel Heterocyclic Scaffolds in Organic Synthesis

In organic synthesis, the pyrazole ring is considered a "privileged structure"—a molecular framework that can be modified to interact with a wide range of biological targets. nih.govnih.gov 1-Benzoylpyrazole derivatives, particularly those bearing reactive functional groups, are valuable precursors for the construction of more complex, novel heterocyclic scaffolds.

For example, 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde has been used as a starting material to synthesize a variety of fused and linked heterocyclic systems. researchgate.net The formyl group at the 4-position is a versatile handle for reactions such as condensations and cyclizations, leading to the formation of pyrazolyl-substituted pyrazolines, indol-2,3-diones, and other complex structures. researchgate.net Similarly, pyrazole-linked benzothiazole-β-naphthol derivatives have been synthesized via one-pot condensations involving pyrazole carboxaldehydes. researchgate.net The ability to use 1-benzoylpyrazoles as building blocks allows synthetic chemists to readily access diverse chemical space and generate libraries of novel compounds for various applications in materials and chemical biology. mdpi.com

Q & A

Q. What are the most reliable synthetic routes for 1-benzoyl-1H-pyrazole derivatives, and how can reaction conditions be optimized?

A one-pot, four-component reaction involving arylcarbohydrazides, dialkyl acetylenedicarboxylates, and cyclohexyl isocyanide under neutral conditions offers high functionalization efficiency. Key parameters include temperature control (room temperature to reflux) and solvent selection (e.g., 1,4-dioxane/DMF mixtures). Yield optimization requires stoichiometric balancing of reactants and monitoring reaction progress via TLC or HPLC .

Q. How can the crystal structure of 1-benzoyl-1H-pyrazole derivatives be determined?

Single-crystal X-ray diffraction using SHELXL (part of the SHELX suite) is the gold standard. For small-molecule refinement, SHELXL handles twinned or high-resolution data robustly. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Resolve ambiguities in electron density maps using Fourier difference methods .

Q. What safety precautions are critical when handling 1H-pyrazole derivatives?

Avoid inhalation, ingestion, or skin contact. Use PPE (gloves, goggles) and work in a fume hood. For compounds with reactive groups (e.g., boronic esters), ensure inert atmospheres (N₂/Ar) to prevent oxidation. Refer to Safety Data Sheets (SDS) for specific hazards, such as H303/H313/H333 codes for oral/skin/respiratory irritation .

Q. How can NMR spectral discrepancies in 1H-pyrazole derivatives be resolved?

Contradictions between expected and observed peaks (e.g., tautomerism in pyrazole rings) can arise from solvent polarity or pH. Use deuterated solvents (DMSO-d₆, CDCl₃) and 2D NMR (COSY, HSQC) to assign signals. Compare with computed chemical shifts via DFT methods (e.g., B3LYP/6-31G**) .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of polysubstituted 1H-pyrazoles?

Regioselective functionalization at the C-4 position can be achieved using N-tosylhydrazones as precursors. Microwave-assisted synthesis reduces side reactions by enabling rapid, uniform heating. For asymmetric substitution, employ directing groups (e.g., phosphine ligands) or transition-metal catalysts (Pd/Cu) .

Q. What computational strategies predict the electronic properties of 1-benzoyl-1H-pyrazole derivatives?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. Solvatochromic effects are modeled using PCM (Polarizable Continuum Model). Docking studies (AutoDock Vina) assess binding affinities for drug discovery .

Q. How do steric and electronic effects influence 1H-pyrazole derivatives as ligands in catalysis?

Bulky substituents (e.g., BippyPhos ligands with di-t-butylphosphine groups) enhance steric hindrance, stabilizing metal centers in cross-coupling reactions. Electron-withdrawing groups (CF₃) increase ligand π-acidity, improving catalytic activity in Suzuki-Miyaura couplings. Characterize ligand-metal complexes via X-ray crystallography and cyclic voltammetry .

Q. What strategies resolve contradictions in thermal stability data for pyrazole-based energetic salts?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert vs. oxidative atmospheres clarify decomposition pathways. For salts (e.g., BTO-pyrazole), high-pressure DSC detects phase transitions. Compare with computational predictions (ReaxFF MD simulations) to validate mechanisms .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.